molecular formula C12H15ClN2OS B2633187 1-[1-(5-Chlorothiophene-2-carbonyl)azetidin-3-yl]pyrrolidine CAS No. 2320858-65-7

1-[1-(5-Chlorothiophene-2-carbonyl)azetidin-3-yl]pyrrolidine

Cat. No. B2633187
CAS RN: 2320858-65-7
M. Wt: 270.78
InChI Key: VGOBNFLKJKLJDN-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds has been described in the literature. For example, a new organic nonlinear optical single crystal of chalcone derivative, 1-(5-chlorothiophene-2-yl)-3-(4-methoxyphenyl) prop-2-en-1-one (5CT4MP) has been synthesized by slow evaporation technique . Another method involves the use of thionyl chloride in an inert gas protective atmosphere .


Molecular Structure Analysis

The structure of related compounds has been determined by CHN analysis, FTIR and H1 NMR .


Chemical Reactions Analysis

While specific chemical reactions involving “1-[1-(5-Chlorothiophene-2-carbonyl)azetidin-3-yl]pyrrolidine” are not mentioned in the search results, the compound is likely to participate in reactions typical of azetidines and pyrrolidines.

Safety and Hazards

The safety information for “1-[1-(5-Chlorothiophene-2-carbonyl)azetidin-3-yl]pyrrolidine” indicates that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

(5-chlorothiophen-2-yl)-(3-pyrrolidin-1-ylazetidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15ClN2OS/c13-11-4-3-10(17-11)12(16)15-7-9(8-15)14-5-1-2-6-14/h3-4,9H,1-2,5-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGOBNFLKJKLJDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2CN(C2)C(=O)C3=CC=C(S3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[1-(5-Chlorothiophene-2-carbonyl)azetidin-3-yl]pyrrolidine

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